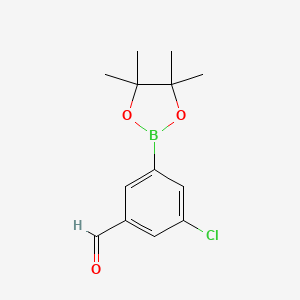

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound . It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Scientific Research Applications

- Borylation Reactions : 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde serves as a valuable precursor for borylation reactions. It can be used to introduce boron-containing functional groups into organic molecules. These borylated compounds find applications in drug discovery and materials science .

- Phosphitylation Reactions : The compound can be employed in phosphitylation reactions to modify alcohols and heteroatomic nucleophiles. This process leads to the formation of glycosyl donors and ligands, which are crucial in carbohydrate chemistry and drug development .

- Researchers use 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde to derivatize lignin samples for 31P NMR analysis . By introducing boron-containing groups, they enhance the detectability and characterization of lignin structures .

- Hydroboration : The compound participates in hydroboration reactions of alkynes and alkenes in the presence of transition metal catalysts. These reactions lead to the formation of boron-containing organic compounds .

- Pinacol Benzyl Boronate Synthesis : 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is used in the borylation of benzylic C-H bonds of alkylbenzenes. This process yields pinacol benzyl boronate, a versatile building block for materials and organic synthesis .

- The compound’s boron-containing group can be exploited for bioconjugation strategies. Researchers can attach it selectively to biomolecules, enabling site-specific labeling and functionalization .

- While direct pharmaceutical applications are limited, the compound’s versatility in synthetic chemistry contributes indirectly to drug development. Its role in borylation and phosphitylation reactions impacts the creation of novel drug candidates .

Organic Synthesis and Medicinal Chemistry

Lignin Analysis and Derivatization

Transition Metal-Catalyzed Reactions

Materials Science and Functionalization

Chemical Biology and Bioconjugation

Pharmaceutical Applications

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the borylation of alkylbenzenes .

Mode of Action

It’s worth noting that similar compounds have been used in the borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

It’s known that similar compounds participate in the borylation of alkylbenzenes , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound has a predicted boiling point of 3611±320 °C and a predicted density of 116±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

It’s known that similar compounds participate in the borylation of alkylbenzenes , which could potentially lead to various molecular and cellular effects.

Action Environment

It’s recommended to store the compound in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.

properties

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELWPCDDPBKUDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2417084.png)

methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)

![Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)

![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)

![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)

![N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2417097.png)